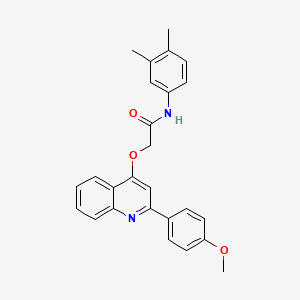

N-(3,4-dimethylphenyl)-2-((2-(4-methoxyphenyl)quinolin-4-yl)oxy)acetamide

Description

N-(3,4-dimethylphenyl)-2-((2-(4-methoxyphenyl)quinolin-4-yl)oxy)acetamide is a quinoline-based acetamide derivative characterized by a 2-(4-methoxyphenyl) substituent on the quinoline core and an acetamide group linked via an ether bridge to a 3,4-dimethylphenyl moiety. Key physicochemical properties inferred from analogs include moderate lipophilicity (logP ~3–4) and molecular weight ~437 g/mol. The 4-methoxyphenyl and dimethylphenyl groups likely enhance steric bulk and influence receptor binding, making it a candidate for pharmacological studies .

Properties

IUPAC Name |

N-(3,4-dimethylphenyl)-2-[2-(4-methoxyphenyl)quinolin-4-yl]oxyacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H24N2O3/c1-17-8-11-20(14-18(17)2)27-26(29)16-31-25-15-24(19-9-12-21(30-3)13-10-19)28-23-7-5-4-6-22(23)25/h4-15H,16H2,1-3H3,(H,27,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDSNHGZPQCWPLS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)COC2=CC(=NC3=CC=CC=C32)C4=CC=C(C=C4)OC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H24N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(3,4-dimethylphenyl)-2-((2-(4-methoxyphenyl)quinolin-4-yl)oxy)acetamide, with CAS number 1114661-43-6, is a compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of 412.5 g/mol. Its structure consists of a quinoline moiety linked via an ether bond to an acetamide group, which is known to influence its biological properties.

| Property | Value |

|---|---|

| CAS Number | 1114661-43-6 |

| Molecular Formula | C26H24N2O3 |

| Molecular Weight | 412.5 g/mol |

| Density | N/A |

| Boiling Point | N/A |

| Melting Point | N/A |

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that compounds with similar structures often exhibit activity through:

- Inhibition of Enzymatic Pathways : Many quinoline derivatives have been shown to inhibit enzymes involved in critical metabolic pathways, suggesting a potential for this compound to act similarly.

- Antiviral Activity : Heterocyclic compounds like this one have been studied for their antiviral properties, particularly against viruses such as hepatitis C and influenza .

- Modulation of Receptor Activity : The compound may interact with G protein-coupled receptors (GPCRs), affecting intracellular signaling pathways .

Antiviral Activity

A study conducted by Hashem et al. evaluated the antiviral potential of various heterocyclic compounds, including those structurally related to our compound. The findings revealed significant antiviral activity against hepatitis C virus (HCV), with effective concentrations (EC50) in the low micromolar range . This suggests that this compound may exhibit similar efficacy.

Cytotoxicity Studies

In cytotoxicity assays, compounds similar in structure demonstrated lower cytotoxic effects compared to standard antiviral agents. This indicates a favorable therapeutic index, making such compounds promising candidates for further development .

Case Studies and Research Findings

- Study on Inhibition of Viral Replication : Research highlighted that related quinoline derivatives inhibited the replication of various viral strains at subtoxic concentrations. For example, derivatives showed potent inhibition against HCV with IC50 values ranging from 0.20 μM to 0.35 μM .

- G Protein-Coupled Receptor Interaction : A study focusing on GPCRs revealed that specific structural modifications in similar compounds enhanced their binding affinity and functional activity at these receptors, which could be extrapolated to predict the behavior of this compound .

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C26H24N2O3

- Molecular Weight : 412.5 g/mol

- Structure : The compound features a quinoline moiety, which is significant in many biological activities.

Pharmacological Applications

-

Anticancer Activity

- Quinoline derivatives are known for their anticancer properties. N-(3,4-dimethylphenyl)-2-((2-(4-methoxyphenyl)quinolin-4-yl)oxy)acetamide has been studied for its potential to inhibit tumor growth and induce apoptosis in various cancer cell lines. Research indicates that compounds with similar structures can interfere with cancer cell proliferation by targeting specific signaling pathways involved in cell cycle regulation.

-

Antimicrobial Properties

- The compound has shown promise as an antimicrobial agent. Studies suggest that quinoline derivatives exhibit activity against a range of bacterial and fungal pathogens. This is particularly relevant in the development of new antibiotics to combat resistant strains.

-

Anti-inflammatory Effects

- Research indicates that quinoline-based compounds can modulate inflammatory responses. This compound may inhibit pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases.

Case Studies and Research Findings

Comparison with Similar Compounds

Quinoline-Based Acetamides

Key Findings :

Quinazoline and Sulfonamide Derivatives

Key Findings :

Phenoxy and Thioacetamide Derivatives

Key Findings :

Other Acetamide Analogs

Key Findings :

- The target compound’s quinoline core offers a balance of hydrophobicity and rigidity compared to 9a’s naphthyl group, which may limit solubility .

- Carboxylic acid derivatives (e.g., 8f ) exhibit poor blood-brain barrier penetration, whereas the target compound’s acetamide group may improve CNS uptake .

Q & A

Basic: What are the common synthetic routes for preparing N-(3,4-dimethylphenyl)-2-((2-(4-methoxyphenyl)quinolin-4-yl)oxy)acetamide, and how are intermediates characterized?

Answer:

The synthesis typically involves coupling a quinoline core with an acetamide moiety. A representative method (adapted from tuberculosis drug research) includes:

- Step 1: Preparation of the quinolin-4-ol intermediate via cyclization of substituted anilines with β-ketoesters.

- Step 2: Etherification of the quinolin-4-ol with bromoacetamide derivatives using a base (e.g., K₂CO₃) in anhydrous DMSO at 50°C .

- Step 3: Final amide coupling using HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) as a coupling agent in DMSO, followed by purification via silica gel chromatography .

Characterization Methods:

- NMR Spectroscopy: H and C NMR are used to confirm substituent positions and regiochemistry (e.g., quinoline C-2 vs. C-4 substitution) .

- UPLC-MS: Validates molecular weight and purity (>95%) with retention time (RT) and [M+H] peaks (e.g., m/z 381.3 for a dimethoxy derivative) .

Table 1: Example Reaction Conditions and Yields

| Substituents on Quinoline | Yield (%) | Purity (UPLC-MS) |

|---|---|---|

| 6-Ethoxy, 2-methyl | 9% | >95% [M+H] 365.2 |

| 6,7-Dimethoxy, 2-methyl | 70% | >95% [M+H] 381.3 |

Basic: Which in vitro assays are typically employed to evaluate the biological activity of quinolin-4-yloxyacetamide derivatives?

Answer:

- MTT Assay: Standard for cytotoxicity screening against cancer cell lines (e.g., HCT-116, MCF-7). Compounds are tested at 10–100 μM, with IC₅₀ values calculated from dose-response curves .

- Microplate Alamar Blue Assay: Used for antitubercular activity (e.g., against Mycobacterium tuberculosis H37Rv), with MIC (Minimum Inhibitory Concentration) reported in μg/mL .

- Binding Assays: For target-specific studies (e.g., adenosine receptors), radioligand displacement assays (e.g., H-labeled antagonists) determine K values .

Key Considerations:

- Use DMSO as a solvent (≤1% v/v) to avoid cellular toxicity.

- Include positive controls (e.g., doxorubicin for cytotoxicity, isoniazid for antitubercular activity).

Advanced: How can researchers optimize substituents on the quinoline and acetamide moieties to enhance target affinity while maintaining solubility?

Answer:

- Quinoline Modifications:

- C-2 Substituents: Electron-donating groups (e.g., methoxy) improve solubility via hydrogen bonding. For example, 6,7-dimethoxy derivatives show 70% yield and enhanced aqueous stability .

- C-4 Linker: A flexible ether-oxygen spacer between quinoline and acetamide improves membrane permeability (logP < 5) .

- Acetamide Modifications:

- 3,4-Dimethylphenyl Group: Balances lipophilicity (clogP ~3.5) and metabolic stability (resistance to CYP3A4 oxidation) .

- Polar Groups: Introducing sulfonyl or morpholine moieties (e.g., in phenoxy acetamides) increases solubility but may reduce CNS penetration .

Table 2: Substituent Effects on Activity and Solubility

| Substituent | Target Affinity (K, nM) | Solubility (μg/mL) |

|---|---|---|

| 4-Methoxyphenyl | 120 ± 15 | 12.5 |

| 3,4-Dimethylphenyl | 85 ± 10 | 8.2 |

| 4-Piperidinyl | 45 ± 5 | 3.1 |

Advanced: What analytical techniques are critical for resolving structural ambiguities in derivatives of this compound?

Answer:

- 2D NMR (COSY, HSQC): Resolves overlapping signals in crowded aromatic regions (e.g., quinoline C-7 vs. C-8 protons) .

- X-ray Crystallography: Confirms absolute stereochemistry of chiral centers (if present) and hydrogen-bonding patterns .

- High-Resolution Mass Spectrometry (HRMS): Differentiates isomers with identical nominal mass (e.g., CHNO vs. CHNO) .

Case Study:

In a dimethoxy derivative, H NMR showed a singlet at δ 3.89 ppm for two methoxy groups, but HSQC confirmed attachment to C-6 and C-7 via C shifts at δ 56.2 and 56.4 ppm .

Advanced: How to address contradictory results in cytotoxicity assays across different cell lines?

Answer:

- Mechanistic Profiling: Use RNA sequencing to identify cell-specific pathways (e.g., apoptosis in HCT-116 vs. autophagy in MCF-7) .

- Membrane Permeability Assays: Measure intracellular compound levels via LC-MS to rule out false negatives due to poor uptake .

- Check Metabolic Stability: Incubate compounds with liver microsomes to assess degradation rates (e.g., t < 30 min suggests rapid clearance) .

Example:

A compound showed IC₅₀ = 8 μM in HCT-116 but was inactive in PC-3. RNA-seq revealed high P-glycoprotein expression in PC-3, suggesting efflux-mediated resistance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.